1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one

Catalog No.
S12160385
CAS No.
M.F
C10H10Cl2O3
M. Wt
249.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one

Product Name

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one

IUPAC Name

1-(2,4-dichloro-5-methoxyphenoxy)propan-2-one

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

InChI

InChI=1S/C10H10Cl2O3/c1-6(13)5-15-10-4-9(14-2)7(11)3-8(10)12/h3-4H,5H2,1-2H3

InChI Key

GVKVHDNEKKRGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C=C(C(=C1)OC)Cl)Cl

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one is an organic compound notable for its unique structure, which includes a phenoxy group substituted with dichloro and methoxy groups, linked to a propan-2-one moiety. Its molecular formula is C10H10Cl2O3C_{10}H_{10}Cl_{2}O_{3}, and it has a molecular weight of approximately 249.09 g/mol. The compound is characterized by its potential applications in various fields, including chemistry and biology, due to its reactive functional groups and structural properties.

  • Electrophilic Aromatic Substitution: The presence of the aromatic ring allows for electrophilic substitution reactions, which can modify the aromatic system.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to diverse products depending on the reagents employed.
  • Hydrolysis: In the presence of water and appropriate catalysts (acid or base), hydrolysis can occur, breaking down the ester linkage and yielding different derivatives.

Research indicates that 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one exhibits potential biological activities. Preliminary studies suggest that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications. Its interaction with biological targets could lead to the development of new therapeutic agents.

The synthesis of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one typically involves a reaction between 2,4-dichloro-5-methoxyphenol and a suitable propanone derivative. Commonly employed methods include:

  • Refluxing in Toluene: The reactants are dissolved in toluene and refluxed with stirring for a specified duration. This method facilitates the reaction by providing a suitable solvent environment.
  • Filtration and Drying: After the reaction is complete, the mixture is filtered to remove any unreacted materials or byproducts, followed by drying to obtain the pure product.

1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one has several notable applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its potential biological activities make it a subject of interest in pharmacological studies.
  • Industrial Use: The compound is utilized in the production of various industrial chemicals and materials.

The interaction studies involving 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one focus on its reactivity with biological molecules. Mechanistic investigations reveal that it can act as an electrophile in substitution reactions, forming intermediates that may further react with biological targets. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic uses.

Several compounds share structural similarities with 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one. Here are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(2,4,5-Trimethoxyphenyl)propan-2-oneContains additional methoxy groupsEnhanced reactivity due to more electron-donating groups
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidineFeatures a bipyrimidine structureDistinct chemical behavior due to heterocyclic nature
1,3-Bis(2-methoxyphenoxy)propan-2-olDifferent substitution patternVarying physical and chemical properties due to multiple ether linkages

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

248.0006996 g/mol

Monoisotopic Mass

248.0006996 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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